

Application Note and Protocol: Quantification of Nicarbazin using Matrix-Matched Calibration Curves

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Compound of Interest

Compound Name: Nicarbazin

Cat. No.: B1678737

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Introduction

Nicarbazin is a broad-spectrum coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.^{[1][2]} It is a molecular complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).^[1] Due to concerns about potential residues in food products of animal origin, regulatory bodies have established maximum residue limits (MRLs) for **nicarbazin**, measured as the marker residue DNC, in various poultry tissues and eggs.^[1]

Accurate quantification of **nicarbazin** residues is crucial for ensuring food safety and regulatory compliance. However, complex biological matrices such as animal tissues and feed can introduce significant matrix effects in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to ion suppression or enhancement and compromising the accuracy of the results. The use of matrix-matched calibration curves is a widely accepted strategy to compensate for these matrix effects.^{[1][3][4][5]} This approach involves preparing calibration standards in a blank matrix extract that is free of the analyte, thereby ensuring that the standards and the samples experience similar matrix effects.

This application note provides a detailed protocol for the quantification of **nicarbazin** (as DNC) in various poultry matrices using matrix-matched calibration curves with LC-MS/MS. The method is based on established and validated procedures, such as the AOAC Official Method 2013.07.^{[3][4]}

Principle

The method involves the extraction of DNC from the sample matrix using an organic solvent, followed by cleanup and analysis by LC-MS/MS. An isotopically labeled internal standard (IS), DNC-d8, is added at the beginning of the sample preparation process to correct for analyte losses during sample processing and for variations in instrument response.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Quantification is performed using a matrix-matched calibration curve, which is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the matrix-matched standards.[\[3\]](#)[\[4\]](#)

Materials and Reagents

- **Nicarbazin** reference standard
- 4,4'-Dinitrocarbanilide (DNC) reference standard
- DNC-d8 internal standard
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Water, HPLC or LC-MS grade
- Dimethylformamide (DMF)
- Anhydrous sodium sulfate
- Formic acid (FA)
- Ammonium acetate (NH₄OAc)
- Blank control matrix (e.g., chicken liver, muscle, eggs, feed) free of **nicarbazin**

Experimental Protocols

Preparation of Standard Solutions

4.1.1. **Nicarbazin** Stock Standard Solution (1000 µg/mL DNC component) Accurately weigh the equivalent of 100.0 mg of DNC from the **nicarbazin** reference standard, compensating for purity, and transfer it to a 100 mL volumetric flask. Dissolve in DMF, using sonication if necessary, and dilute to volume with DMF. Mix thoroughly.[3][4]

4.1.2. DNC-d8 Internal Standard Stock Solution (1.0 mg/mL) Dissolve 10 mg of DNC-d8 standard in DMF in a 10 mL volumetric flask and dilute to volume with DMF. Mix thoroughly.[3][4]

4.1.3. Intermediate and Working Standard Solutions Prepare an intermediate **nicarbazin** standard solution (e.g., 10 µg/mL DNC) by diluting the stock solution with ACN. From this intermediate solution, prepare a series of working standard solutions in ACN to be used for spiking the blank matrix extracts to create the matrix-matched calibration curve.[3][4] Similarly, prepare a working internal standard solution (e.g., 1.0 µg/mL DNC-d8) by diluting the IS stock solution.[3][4]

Sample Preparation

The following protocol is a general guideline and may need to be adapted based on the specific matrix.

4.2.1. Tissue Samples (Muscle, Liver, Kidney, Skin with Fat) and Eggs

- Homogenize the tissue sample.
- Accurately weigh a representative portion of the homogenized sample (e.g., 5.00 ± 0.05 g for muscle, liver, skin with fat, and eggs; 1.00 ± 0.05 g for kidney) into a 50 mL polypropylene centrifuge tube.[3][4]
- Fortify all samples with a known amount of the DNC-d8 internal standard working solution (e.g., 200 µL of 1.0 µg/mL DNC-d8).[3][4]
- For quality control (QC) samples, fortify with **nicarbazin** standard solution at relevant concentrations (e.g., the MRL).[3][4]
- Add anhydrous sodium sulfate (e.g., 10 ± 1 g for most tissues, 2.0 ± 0.2 g for kidney).[3][4]

- Add 20 mL of ACN and extract by shaking or vortexing for 30 minutes.[\[3\]](#)[\[4\]](#)
- Centrifuge the sample (e.g., at approximately 3000 rpm for 10 minutes).[\[3\]](#)[\[4\]](#)
- Decant the supernatant into a separate tube.[\[3\]](#)[\[4\]](#)
- Repeat the extraction of the tissue pellet with another portion of ACN and combine the supernatants.[\[3\]](#)[\[4\]](#)
- Adjust the final volume of the combined extracts (e.g., to 50 mL with ACN) and mix thoroughly.[\[3\]](#)[\[4\]](#)
- Filter the extract through a suitable filter (e.g., 0.22 μm) into an LC vial for analysis.[\[3\]](#)[\[8\]](#)

4.2.2. Feed Samples

- Grind the feed sample to a fine powder.
- Weigh a representative portion of the ground sample into a centrifuge tube.
- Add the DNC-d8 internal standard solution.
- Add an extraction solvent such as methanol or dimethylformamide and extract by shaking.[\[9\]](#)[\[10\]](#)
- Centrifuge and collect the supernatant.[\[9\]](#)[\[10\]](#)
- The extract may require further cleanup or dilution before analysis.[\[9\]](#)

Preparation of Matrix-Matched Calibration Curve

- Prepare a set of blank matrix extracts by following the sample preparation protocol (Section 4.2) using a control matrix known to be free of **nicarbazin**.
- To a series of these blank matrix extracts, add known volumes of the **nicarbazin** working standard solutions to create a calibration curve with a range of concentrations (e.g., 0.5, 1.0, 2.5, 10, 25, and 50 ng/mL).[\[3\]](#)[\[4\]](#)

- These matrix-matched standards should be treated in the same manner as the unknown samples.

LC-MS/MS Analysis

4.4.1. Instrumental Conditions (Example)

- LC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., C18).[\[11\]](#)[\[12\]](#)
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing additives like formic acid and ammonium acetate, is commonly used.[\[3\]](#)
- MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[\[6\]](#)[\[7\]](#)
- MRM Transitions: Monitor the precursor to product ion transitions for both DNC and DNC-d8. For DNC, the $[M-H]^-$ ion at m/z 301 is monitored along with transition ions at m/z 137 and 107. For the internal standard DNC-d8, the $[M-H]^-$ ion at m/z 309 is monitored.[\[6\]](#)[\[7\]](#)

4.4.2. Injection Sequence Inject the matrix-matched standard solutions to generate the calibration curve, followed by the sample extracts. It is recommended to inject standards at the beginning and end of the analytical run to monitor for any drift in instrument performance.[\[3\]](#)

Data Presentation

The quantitative performance of the method should be evaluated and presented clearly. The following tables summarize typical validation data for the analysis of **nicarbazin** (as DNC) in various matrices.

Table 1: Linearity of Matrix-Matched Calibration Curves

Matrix	Concentration Range (ng/mL)	Weighting Factor	Correlation Coefficient (r ²)
Chicken Liver	0.5 - 50	1/x	> 0.995
Chicken Muscle	0.5 - 50	1/x	> 0.99
Chicken Kidney	0.5 - 50	1/x	> 0.99
Chicken Skin with Fat	0.5 - 50	1/x	> 0.99
Eggs	0.5 - 50	1/x	> 0.99
Animal Feed	1 - 20 mg/kg	Not specified	> 0.99

Data synthesized from multiple sources for illustrative purposes.[\[3\]](#)[\[5\]](#)[\[11\]](#)

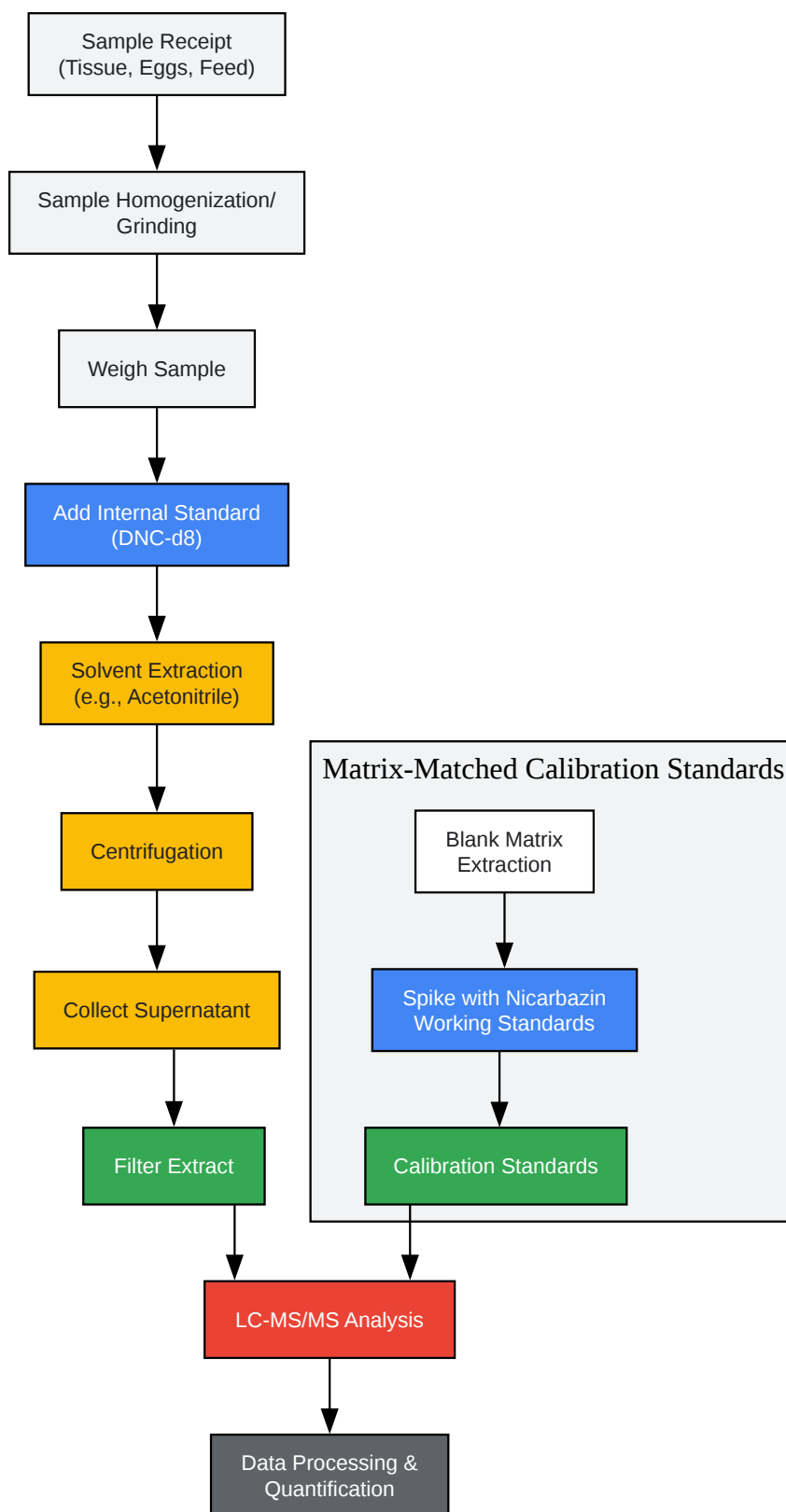
Table 2: Method Performance Parameters

Matrix	Fortification Levels (µg/kg)	Average Recovery (%)	RSDr (%)	LOQ (µg/kg)
Chicken Liver	100, 200, 300	94.5	5.8	20
Chicken Muscle	Various	90.4	5.4	20
Chicken Kidney	Various	91.5	5.2	20
Chicken Skin with Fat	Various	94.5	8.9	20
Eggs	10, 30, 100	82	Not Specified	20
Animal Feed	20 - 50 mg/kg	99.1	Not Specified	Not Specified

RSDr: Repeatability Relative Standard Deviation. Data compiled from various studies.[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[13\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **nicarbazin** using matrix-matched calibration.



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Caption: Experimental workflow for **nicarbazin** quantification.

Conclusion

The use of matrix-matched calibration curves is an effective strategy to mitigate matrix effects and ensure the accurate quantification of **nicarbazin** residues in complex matrices such as poultry tissues, eggs, and feed. The protocol described in this application note, which incorporates an isotopically labeled internal standard and LC-MS/MS analysis, provides a robust and reliable method for regulatory monitoring and food safety assessment. The validation data presented demonstrate that the method is sensitive, accurate, and precise for its intended purpose.

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